Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate
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Overview
Description
Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate is a chemical compound with the molecular formula C18H24ClNO3 and a molecular weight of 337.84 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a cyclohexyloxy group, as well as a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate typically involves the esterification of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
- Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxamide
- Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxaldehyde
Uniqueness
Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to its acid, amide, and aldehyde analogs .
Properties
IUPAC Name |
cyclohexyl 5-chloro-6-cyclohexyloxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c19-16-11-13(18(21)23-15-9-5-2-6-10-15)12-20-17(16)22-14-7-3-1-4-8-14/h11-12,14-15H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROLFGOLKBPKPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)C(=O)OC3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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